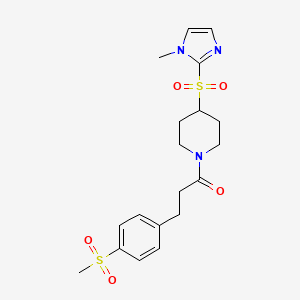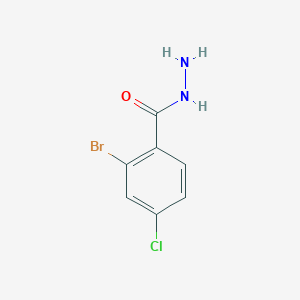
2-Bromo-4-chlorobenzhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chlorobenzhydrazide is a chemical compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 . It is used widely in scientific research due to its unique properties.
Synthesis Analysis
An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chlorobenzhydrazide is characterized by a bromine atom and a chlorine atom on the benzene ring, along with a hydrazide group . The InChI code is 1S/C7H6BrClN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) .Physical And Chemical Properties Analysis
2-Bromo-4-chlorobenzhydrazide has a molecular weight of 249.49 g/mol . Its exact mass is 247.93520 g/mol and its monoisotopic mass is also 247.93520 g/mol . It has a complexity of 179 .Applications De Recherche Scientifique
Computational and Spectroscopic Analysis
A study focused on the spectroscopic analysis of a closely related compound, 2-bromo-1, 4-dichlorobenzene, revealing insights into its electronic structure, NMR properties, and nonlinear optical (NLO) characteristics. Such analysis suggests that bromo-chloro benzene derivatives could be explored for their electronic properties and potential applications in materials science and optical technologies (Vennila et al., 2018).
Halogen Bonding in Crystalline Structures
Another research area involves the study of halogen bonds in solid-state chemistry. For instance, the crystallization behaviors of isomeric compounds like 4-bromo-2-chloro benzoic acid and 2-bromo-4-chlorobenzoic acid have been investigated, indicating the importance of halogen bonding in dictating packing preferences. This suggests potential applications in designing new crystalline materials and understanding their stability and formation mechanisms (Pramanik et al., 2017).
Synthesis of Triazole Derivatives
Research into the synthesis of new chemical derivatives, such as 1,2,4-triazole, from compounds like 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol, suggests the role of bromo-chloro benzene derivatives in medicinal chemistry. These compounds exhibit anti-lipase and anti-urease activities, indicating their potential as bioactive molecules or pharmaceutical intermediates (Bekircan et al., 2014).
Environmental Chemistry and Degradation
The transformation of bromophenols, which share structural similarities with 2-Bromo-4-chlorobenzhydrazide, during aqueous chlorination processes has been explored. Such studies are crucial for understanding the environmental fate of these compounds, their degradation pathways, and potential impacts on water treatment and environmental health (Xiang et al., 2020).
High-Temperature Oxidation and Dioxin Formation
The study of the oxidative degradation of 2-bromophenol at high temperatures provides insights into the formation of hazardous byproducts like dioxins. This research is significant for environmental science, highlighting the importance of understanding the thermal stability and reaction pathways of bromo-chloro compounds under various conditions (Evans & Dellinger, 2005).
Mécanisme D'action
The exact mechanism of action, targets, and biochemical pathways of 2-Bromo-4-chlorobenzhydrazide would depend on the specific biological system it interacts with, and these details would need to be determined through experimental studies. The pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also need to be studied experimentally. The compound’s stability, efficacy, and action could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds .
Propriétés
IUPAC Name |
2-bromo-4-chlorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFCZDTCHVFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

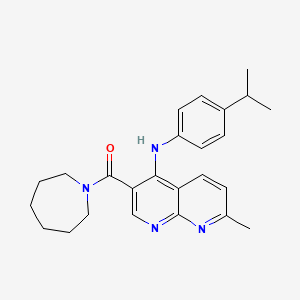

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)
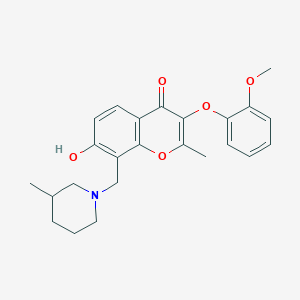
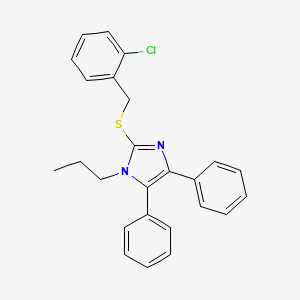
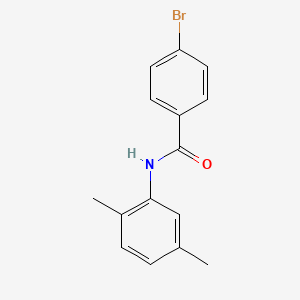
![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)
![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcar boxamide](/img/structure/B2982446.png)
